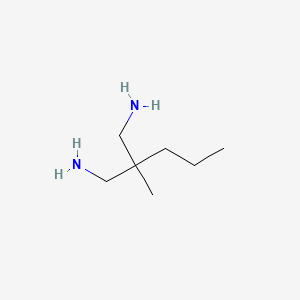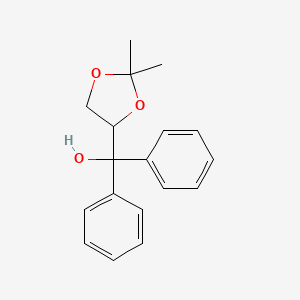
2,3,5,5-Tetramethylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,5-Tetramethylcyclopenta-1,3-diene is an organic compound with a unique structure characterized by a cyclopentadiene ring substituted with four methyl groups at positions 2, 3, 5, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,5-Tetramethylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method is the reaction of cyclopentadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of precursor compounds followed by selective methylation. The process involves the use of metal catalysts such as palladium or nickel to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5,5-Tetramethylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to yield reduced cyclopentane derivatives.
Substitution: The methyl groups on the cyclopentadiene ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or nickel catalysts
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products:
Oxidation: Ketones, alcohols
Reduction: Reduced cyclopentane derivatives
Substitution: Halogenated or functionalized cyclopentadiene derivatives
Applications De Recherche Scientifique
2,3,5,5-Tetramethylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to form stable metal complexes, which are valuable in catalysis and material science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,3,5,5-Tetramethylcyclopenta-1,3-diene involves its interaction with molecular targets through its cyclopentadiene ring. The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene to form six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetramethylcyclopenta-1,3-diene
- 1,2,3,5-Tetramethylcyclopenta-1,3-diene
- 1,2,3,4,5-Pentamethylcyclopenta-1,3-diene
Comparison: 2,3,5,5-Tetramethylcyclopenta-1,3-diene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and stability. Compared to other tetramethylcyclopentadiene derivatives, it exhibits distinct reactivity patterns in cycloaddition and substitution reactions, making it a valuable compound for specialized applications in catalysis and material science.
Propriétés
Numéro CAS |
90407-63-9 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
2,3,5,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H14/c1-7-5-9(3,4)6-8(7)2/h5-6H,1-4H3 |
Clé InChI |
PARKBEFQZLHEDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C=C1C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
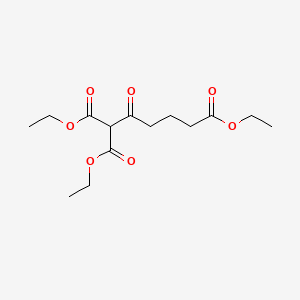
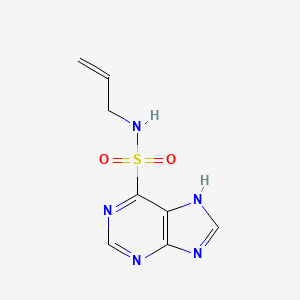
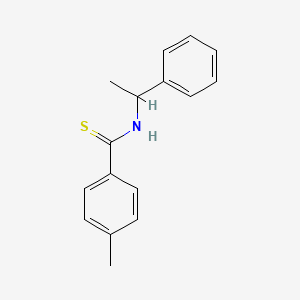
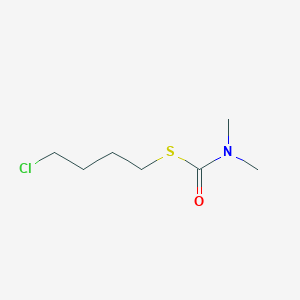
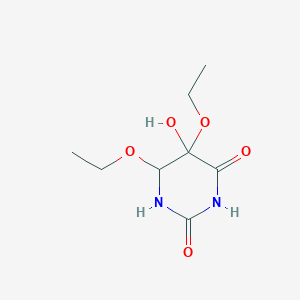

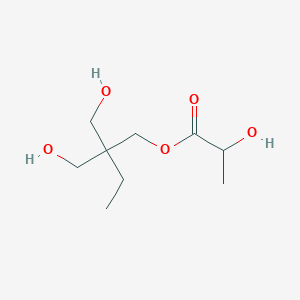
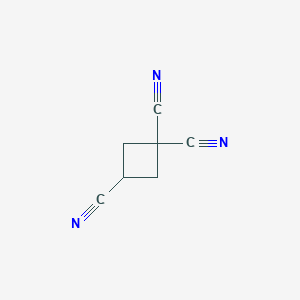
![2-(Chloromethyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14370878.png)
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
